![molecular formula C12H18N4OS B6519849 2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 932998-27-1](/img/structure/B6519849.png)
2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structure of these compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . The specific reactions would depend on the starting materials and the desired end product.Scientific Research Applications
Anticancer Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to exhibit significant anticancer activity . For instance, certain derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Antimicrobial Activity
These compounds have also been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported to possess analgesic and anti-inflammatory activities . This suggests their potential use in the treatment of pain and inflammation.
Antioxidant Activity
These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties . This suggests their potential use in the development of antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.
Antitubercular Agents
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents . This suggests their potential use in the treatment of tuberculosis.
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways . For instance, inhibition of carbonic anhydrase can affect ion transport and pH regulation in cells .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Future Directions
Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have potential for further exploration due to their diverse pharmacological activities . Future research could focus on the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of various diseases .
properties
IUPAC Name |
2-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c17-10(8-9-4-2-1-3-5-9)13-11-14-15-12-16(11)6-7-18-12/h9H,1-8H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBRODKTDLLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide |
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